molecular formula C9H16O5 B010174 Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate CAS No. 103795-12-6

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

Cat. No.: B010174
CAS No.: 103795-12-6
M. Wt: 204.22 g/mol
InChI Key: HTZGTIDNENEORY-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals derived from aldehydes or ketones and ethylene glycol. This compound is characterized by its unique structure, which includes a dioxolane ring and an ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then interact with enzymes or receptors in biological systems. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
  • 1,3-Dioxolane-2-methanol

Uniqueness

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester is unique due to its combination of a dioxolane ring and an ester functional group. This structure imparts specific reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions also enhances its versatility compared to other similar compounds .

Biological Activity

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate, a compound belonging to the dioxolane family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

This compound is characterized by a unique structure that includes a dioxolane ring and an ester functional group. It can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol, typically under mild acidic conditions. The synthesis route often involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethyl bromoacetate in the presence of a base like potassium carbonate.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can hydrolyze to release active acids that may influence enzymatic activities or receptor interactions. Additionally, the dioxolane ring can participate in ring-opening reactions, generating reactive intermediates that facilitate further biochemical interactions.

1. Antimicrobial Activity

Research has indicated that dioxolane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The structure-function relationship suggests that modifications in the dioxolane ring can enhance antimicrobial efficacy.

2. Anti-inflammatory Properties

Compounds containing dioxolane structures have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that derivatives could inhibit pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, cell viability assays using Vero cells revealed moderate cytotoxic effects at higher concentrations while maintaining acceptable safety margins at therapeutic doses .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels in cell models
CytotoxicityModerate effects on Vero cells at high concentrations

Case Study 1: Antimicrobial Efficacy

A study conducted on various dioxolane derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving RAW 264.7 macrophages, treatment with the compound led to a significant decrease in TNF-alpha production after exposure to lipopolysaccharide (LPS). The results suggest that this compound may inhibit NF-kB activation pathways involved in inflammation .

Properties

IUPAC Name

ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-8(11)7(10)6-5-13-9(2,3)14-6/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGTIDNENEORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1COC(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555153
Record name Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103795-12-6
Record name Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
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Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Reactant of Route 3
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Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
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Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Reactant of Route 5
Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Reactant of Route 6
Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

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